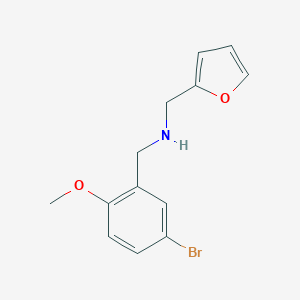![molecular formula C17H20FNO2 B276049 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine is a chemical compound that belongs to the family of phenethylamines. It has recently gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT2A receptor subtype, which is involved in regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been found to have analgesic properties, which make it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine in lab experiments is its high affinity for serotonin receptors. This makes it a potential candidate for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine. One direction is to study its potential use in the treatment of depression and anxiety disorders. Another direction is to study its potential use in drug abuse treatment and pain management. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been found to have a high affinity for serotonin receptors, which makes it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in drug abuse treatment and pain management. Further research is needed to understand the exact mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine involves several steps. The starting material is 3-methoxybenzaldehyde, which is reacted with 4-fluorobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then reacted with ethylamine to form the final product.
Aplicaciones Científicas De Investigación
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for serotonin receptors, which makes it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in drug abuse treatment and pain management.
Propiedades
Fórmula molecular |
C17H20FNO2 |
|---|---|
Peso molecular |
289.34 g/mol |
Nombre IUPAC |
N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H20FNO2/c1-3-19-11-14-6-9-16(17(10-14)20-2)21-12-13-4-7-15(18)8-5-13/h4-10,19H,3,11-12H2,1-2H3 |
Clave InChI |
BAZMLJDZSRQFMM-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC |
SMILES canónico |
CCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B275968.png)


![N-(4-pyridinylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275971.png)
![1-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275972.png)
![2-(morpholin-4-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B275973.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B275975.png)

![N-(2-chlorobenzyl)-N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amine](/img/structure/B275982.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275983.png)
![N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B275984.png)
![2-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B275988.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275989.png)
![4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275992.png)